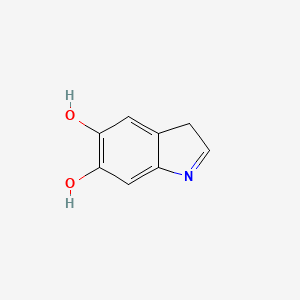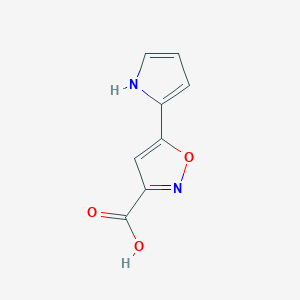
2-Fluoro-1,1,1-trimethoxy-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1,1,1-trimethoxy-2-methylpropane is an organic compound with the molecular formula C7H15FO3 It is a derivative of 1,1,1-trimethoxy-2-methylpropane, where one of the hydrogen atoms is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane can be achieved through several methods. One common approach involves the fluorination of 1,1,1-trimethoxy-2-methylpropane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 1,1,1-trimethoxy-2-methylpropane in an inert solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions would be optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1,1,1-trimethoxy-2-methylpropane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of 1,1,1-trimethoxy-2-methylpropane.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 2-hydroxy-1,1,1-trimethoxy-2-methylpropane.
Oxidation: Products include alcohols or ketones.
Reduction: The primary product is 1,1,1-trimethoxy-2-methylpropane.
Applications De Recherche Scientifique
2-Fluoro-1,1,1-trimethoxy-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can also affect the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trimethoxy-2-methylpropane: The parent compound without the fluorine atom.
2-Fluoro-1,1,1-trimethoxyethane: A similar compound with a shorter carbon chain.
2-Fluoro-1,1,1-trimethoxy-2-ethylpropane: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
2-Fluoro-1,1,1-trimethoxy-2-methylpropane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15FO3 |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
2-fluoro-1,1,1-trimethoxy-2-methylpropane |
InChI |
InChI=1S/C7H15FO3/c1-6(2,8)7(9-3,10-4)11-5/h1-5H3 |
Clé InChI |
GIQQCLXIQRSJNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(OC)(OC)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


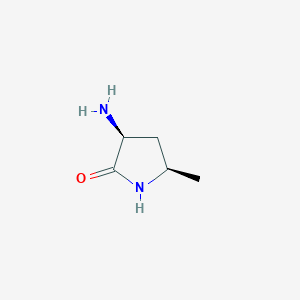

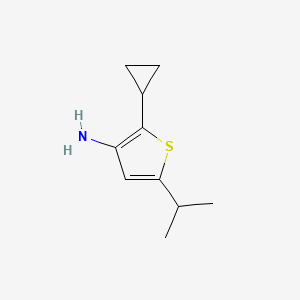

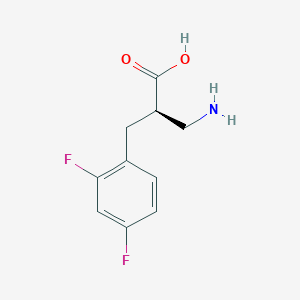
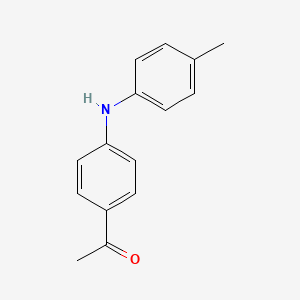
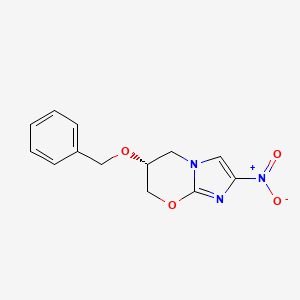
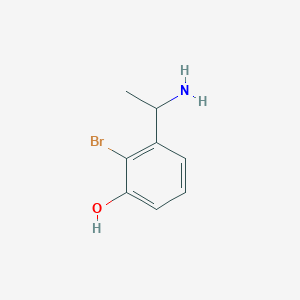
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)



